Mallotojaponin

Beschreibung

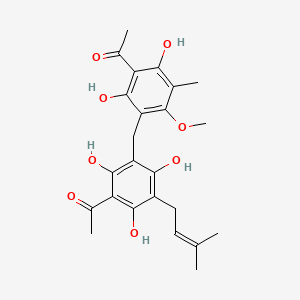

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

86828-07-1 |

|---|---|

Molekularformel |

C24H28O8 |

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

1-[3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |

InChI |

InChI=1S/C24H28O8/c1-10(2)7-8-14-20(28)15(22(30)18(13(5)26)21(14)29)9-16-23(31)17(12(4)25)19(27)11(3)24(16)32-6/h7,27-31H,8-9H2,1-6H3 |

InChI-Schlüssel |

GEWBQPFQVFANET-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |

Kanonische SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |

Andere CAS-Nummern |

86828-07-1 |

Synonyme |

3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phloroacetophenone mallotojaponin |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Mallotojaponin and its related compounds are primarily found within the plant kingdom, specifically in the genus Mallotus.

Distribution within Mallotus Species and Other Plant Genera

The genus Mallotus, belonging to the Euphorbiaceae family, is a rich source of a variety of phytochemicals, including the phloroglucinol (B13840) derivative this compound. researchgate.net Research has identified several species within this genus as containing these complex compounds.

Mallotus japonicus as a Primary Source

Mallotus japonicus, also known as the East Asian mallotus or "Akamegashiwa" in Japanese, is a principal source of this compound. wikipedia.org The compound is a major constituent found in the pericarps of the plant's fruit. prota4u.orgkarger.comnih.gov Beyond this compound, the pericarp of M. japonicus also contains other related phloroglucinol derivatives such as mallotophenone (B1222096), mallotochromene, isomallotochromene, and mallotochroman. wikipedia.org

Mallotus oppositifolius as a Source of this compound B and C

Mallotus oppositifolius is another key species within the genus, notable for being a source of this compound B and this compound C. nih.govwikipedia.orgwikipedia.org These dimeric phloroglucinols were isolated from the leaves and inflorescence of M. oppositifolius collected in Madagascar. nih.govwikipedia.orgwikipedia.orgmcours.net The discovery of these novel compounds was the result of bioassay-guided fractionation of an ethanol (B145695) extract of the plant material. nih.govmcours.netnih.gov

Academic Extraction and Isolation Techniques for this compound Discovery

The isolation of this compound and its analogs from plant sources involves a multi-step process that begins with extraction and is followed by purification.

Solvent Extraction Methods

The initial step in isolating this compound from plant material is typically solvent extraction. The choice of solvent is crucial and depends on the polarity of the target compounds.

For the isolation of Mallotojaponins B and C from Mallotus oppositifolius, an initial extraction is performed using ethanol. nih.govmcours.netnih.gov This crude ethanol extract is then subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids. In this case, a mixture of hexane (B92381), ethyl acetate, and water is used. nih.gov This partitioning allows for a preliminary separation of compounds, with the active phloroglucinols being concentrated in the hexane fraction. nih.gov

Another common general solvent extraction technique is the use of alcohol, such as methanol (B129727) or ethanol, which can dissolve both free and salt forms of alkaloids. jocpr.com To remove fat-soluble impurities that may also be extracted, an acidic water-alkaline extraction method can be subsequently employed. jocpr.com

Table 1: Solvents Used in the Extraction of this compound and Related Compounds

| Solvent | Plant Source | Target Compounds | Reference |

| Ethanol | Mallotus oppositifolius | This compound B and C | nih.govmcours.netnih.gov |

| Hexane | Mallotus oppositifolius | This compound B and C | nih.gov |

| Ethyl Acetate | Mallotus oppositifolius | This compound B and C | nih.gov |

| Methanol | General | Alkaloids | jocpr.com |

Chromatographic Purification Strategies

Following initial extraction and partitioning, chromatographic techniques are essential for the purification of this compound and its derivatives to obtain them in a pure form.

Size-exclusion chromatography is one of the methods used. For instance, the hexane fraction obtained from the Mallotus oppositifolius extract is passed through a Sephadex LH-20 column. nih.gov This process separates molecules based on their size, yielding fractions enriched with the desired compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a further and more refined purification step. The active fractions from the size-exclusion chromatography are subjected to HPLC, often using a silica (B1680970) gel column with a gradient of hexanes and ethyl acetate, to isolate the pure Mallotojaponins B and C. mcours.net Reversed-phase HPLC over C18-silica gel is also utilized, particularly in the purification of synthesized this compound C and its derivatives. acs.orgnih.gov

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol-CH₂Cl₂ | Fractionation of M. oppositifolius extract | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Silica Gel | Hexanes/EtOAc gradient | Purification of Mallotojaponins B and C | mcours.net |

| Reversed-Phase HPLC | C18-Silica Gel | MeOH/H₂O gradient with 0.1% formic acid | Purification of synthetic this compound C and derivatives | nih.gov |

Biosynthetic Pathways and Dimerization Mechanisms

Proposed Biosynthetic Routes for Phloroglucinol (B13840) Precursors

The fundamental structural unit of Mallotojaponin is the phloroglucinol ring. Phloroglucinol and its derivatives are polyphenolic compounds found across various biological systems. researchgate.net The biosynthesis of the phloroglucinol core is well-studied, particularly in bacteria like Pseudomonas fluorescens. In these organisms, the synthesis is initiated through the action of a type III polyketide synthase. wikipedia.orgillinois.edu

The process begins with the condensation of three molecules of malonyl-CoA. illinois.edu An enzyme, PhlD, catalyzes this condensation and the subsequent cyclization of an activated 3,5-diketoheptanedioate intermediate to form the phloroglucinol ring. illinois.edu This core can then undergo further modifications, such as acetylation, to form various acylphloroglucinols. anu.edu.auresearchgate.net For instance, the biosynthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG) in Pseudomonas spp. involves a multi-enzyme complex encoded by the phl gene cluster, which facilitates the creation of the phloroglucinol scaffold and its subsequent acylation. illinois.eduresearchgate.net

While this compound is found in plants of the Mallotus genus, the fundamental biosynthetic logic is believed to be similar, starting from phloroglucinol precursors like 2',4',6'-trihydroxyacetophenone (B23981). researchgate.netacs.org These monomeric phloroglucinols, which may be further elaborated with prenyl or geranyl groups, serve as the direct substrates for the subsequent dimerization that forms the final this compound structure. researchgate.netanu.edu.au The synthesis of rottlerin, a related dimeric phloroglucinol from Mallotus philippensis, also proceeds from phloroacetophenone precursors, highlighting a conserved pathway for generating these monomeric units within the genus. researchgate.netcrsubscription.com

Mechanisms of Methylene-Bridged Dimerization

This compound is a dimeric phloroglucinol, where two monomer units are connected by a methylene (B1212753) bridge. researchgate.netresearchgate.net The mechanism for the formation of this bridge has been a subject of significant investigation, with evidence pointing towards a non-enzymatic chemical reaction involving a one-carbon (C1) unit. mushroomlab.cnrsc.org

The prevailing hypothesis is that the methylene bridge in compounds like this compound is derived from a highly electrophilic one-carbon (C1) unit, with formaldehyde (B43269) being the most probable candidate. researchgate.netmushroomlab.cnresearchgate.net Formaldehyde is known to be produced endogenously in cells as a normal metabolic intermediate, providing a plausible biological source for this C1 unit. researchgate.netmushroomlab.cn The structural features of the phloroglucinol monomers, specifically their electron-rich aromatic rings, make them highly nucleophilic. mushroomlab.cn This high reactivity allows them to readily react with an electrophile like formaldehyde. researchgate.netmushroomlab.cn This proposed mechanism is supported by laboratory syntheses of this compound C and other related methylene-bridged dimers, where formaldehyde is used to successfully couple the phloroglucinol monomers under mild conditions. researchgate.netacs.orgmushroomlab.cn

A significant body of evidence suggests that the final dimerization step to form methylene-bridged phloroglucinols is a non-enzymatic process. mushroomlab.cnrsc.orgresearchgate.net The inherent chemical reactivity between the nucleophilic phloroglucinol precursors and the electrophilic C1 unit (formaldehyde) is likely sufficient to drive the reaction forward under physiological conditions without the need for enzymatic catalysis. researchgate.netresearchgate.net This type of spontaneous reaction, where the assembly of complex natural products occurs without direct enzyme involvement, is increasingly recognized in biosynthesis. researchgate.net The chemical characteristics of the monomeric substrates, particularly the electron-rich positions on the phloroglucinol ring, favor electrophilic substitution, leading to the formation of the methylene linkage. mushroomlab.cn This non-enzymatic dimerization has been proposed for a wide range of methylene-bridged natural products found in plants and microorganisms. mushroomlab.cnrsc.org

Enzymatic Considerations in Dimeric Natural Product Biosynthesis

In the broader context of dimeric natural product biosynthesis, several enzyme classes are known to be key players, particularly in catalyzing oxidative coupling reactions. researchgate.netbeilstein-journals.org These include:

Cytochrome P450 Monooxygenases (P450s) : These enzymes are dominant catalysts for dimerization reactions in bacteria and are also found in fungi and plants. researchgate.netbeilstein-journals.org They can catalyze the formation of biaryl linkages to create complex dimers. beilstein-journals.org

Laccases : Common in plants and fungi, laccases are multicopper oxidases that generate phenoxy radicals from phenolic substrates. researchgate.netrsc.org These highly reactive radicals can then undergo spontaneous coupling to form C-C or C-O bonds, leading to a diverse array of dimeric structures. researchgate.netmdpi.com The stereoselectivity of these coupling reactions can sometimes be controlled by associated dirigent proteins (DPs). researchgate.net

The biosynthesis of this compound represents a fascinating intersection of enzymatic and non-enzymatic processes. Enzymes are essential for meticulously constructing the monomeric building blocks, while the final dimerization likely relies on the inherent chemical reactivity of these monomers with an endogenous C1 unit like formaldehyde. illinois.eduresearchgate.netmushroomlab.cn This highlights the chemical diversity and efficiency of natural product biosynthetic pathways.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for Mallotojaponin Core Structures

The total synthesis of mallotojaponins, particularly this compound B and C, has been a key focus in the field of organic synthesis. Current time information in Bangalore, IN.cnrs.fr These endeavors validate the proposed structures of the natural products and provide a scalable route to obtaining these compounds for further investigation.

Retrosynthetic Analysis Strategies

The retrosynthetic analysis of mallotojaponins typically involves disconnecting the dimeric structure at the methylene (B1212753) bridge, which connects the two phloroglucinol-derived units. This approach simplifies the complex target molecule into two monomeric phloroglucinol (B13840) precursors. For instance, the retrosynthetic strategy for this compound C identifies two key phloroglucinol-based monomers that can be coupled to form the final product. This disconnection highlights the central role of a carbon-carbon bond-forming reaction to construct the characteristic methylene bridge.

Multi-Step Synthesis Procedures

The total synthesis of this compound C has been accomplished in a concise three-step sequence starting from the readily available precursor, 2',4',6'-trihydroxyacetophenone (B23981). nih.govresearchgate.net This multi-step procedure involves:

Prenylation: The initial step involves the C-alkylation of the phloroglucinol core of 2',4',6'-trihydroxyacetophenone with an appropriate prenylating agent, such as prenyl bromide, to introduce the characteristic isoprenoid side chains. acs.org

Dimerization: The subsequent key step is the coupling of the prenylated phloroglucinol monomers. This is typically achieved through a condensation reaction using formaldehyde (B43269) as the source of the methylene bridge, often under acidic conditions. mushroomlab.cn

Purification: The final step involves the purification of the resulting dimeric product to yield this compound C.

This synthetic route has proven to be an effective method for accessing the core structure of this compound C.

Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationships of mallotojaponins, researchers have synthesized a variety of analogues and derivatives by modifying different parts of the molecule. Current time information in Bangalore, IN.cnrs.fr These modifications have targeted the prenyl units, the methoxylation pattern of the aromatic rings, and the methylene bridge.

Modifications of Prenyl Units

The prenyl side chains of mallotojaponins have been identified as important contributors to their biological activity. Synthetic efforts have focused on creating analogues with variations in these lipophilic appendages. For example, derivatives have been synthesized where the natural prenyl groups are replaced with other isoprenoid chains, such as geranyl and farnesyl groups. acs.org This has been achieved by using the corresponding geranyl bromide or farnesyl bromide in the alkylation step of the synthesis. The synthesis of these analogues has allowed for a systematic investigation into how the length and structure of the isoprenoid side chains influence the biological profile of the compounds.

Variations in Methoxylation Patterns

The substitution pattern of the phenolic hydroxyl groups on the phloroglucinol rings is another key structural feature that has been explored through chemical synthesis. The synthesis of methylated derivatives of mallotojaponins has been reported, including the preparation of methylated this compound C. nih.govacs.org These syntheses often utilize precursors such as 2,6-dihydroxy-4-methoxyacetophenone to introduce methoxy (B1213986) groups at specific positions on the aromatic rings. nih.gov Studies on these methylated analogues have revealed that the presence and position of methoxy groups, as opposed to free hydroxyl groups, can significantly impact the biological activity of the resulting compounds. vt.edu

Substitution on the Methylene Bridge

The methylene bridge that links the two monomeric units of this compound is a prime target for chemical modification. Analogues have been synthesized where the hydrogen atoms of the methylene bridge are replaced with other substituents. This is typically achieved by using different aldehydes in the dimerization step instead of formaldehyde. For instance, the use of aldehydes other than formaldehyde allows for the introduction of various groups at this position, leading to a diverse array of derivatives. This strategy has been employed to create analogues with phenyl, 4-benzyloxy-1-phenyl, and cyclohexyl substitutions on the methylene bridge, providing valuable insights into the steric and electronic requirements for biological activity.

Development of Biologically Optimized Analogues

The quest to enhance the therapeutic potential of mallotojaponins has led to the synthesis of various analogues, with a primary focus on improving their biological activity, particularly against the malaria parasite, Plasmodium falciparum. acs.orgnih.gov Researchers have systematically modified the core structure of this compound C and B to understand the structure-activity relationships (SAR) and develop derivatives with superior potency. nih.govacs.org

The synthesis of this compound C itself has been achieved in three steps starting from 2′,4′,6′-trihydroxyacetophenone. nih.gov This foundational route provided a platform for generating a series of derivatives. Key modifications have centered on the prenyl units and the phloroglucinol rings.

One area of investigation has been the alteration of the alkenyl side chains attached to the phloroglucinol monomers. acs.org In a study exploring monomeric phloroglucinol derivatives, it was observed that the antiplasmodial potency increased as the length of the alkenyl side chain was extended from prenyl to geranyl and then to farnesyl. acs.org Furthermore, methylation of the phloroglucinol ring was found to enhance potency. For instance, in the 4-methylated series of monomers, the derivatives were more potent than their unmethylated counterparts. acs.org

In the context of dimeric structures, analogues of this compound B and C were synthesized to probe the influence of the prenyl groups. acs.org The synthesis of a diisopentyl dimer and a diallyl dimer revealed that both were more active than this compound B but less potent than this compound C. acs.org This finding underscores the significant role the specific prenyl units of this compound C play in its high antiplasmodial activity. acs.org

Several monomeric precursors were also evaluated for their inhibitory effects. acs.org With the exception of a methylated phenol (B47542) (compound 8), all tested monomers displayed some level of inhibitory activity against P. falciparum. The most active among these was a monomer featuring a geranyl unit (compound 7), which exhibited an IC₅₀ value of 4.4 μM. acs.org Two specific prenylated phloroglucinol monomers were found to have antiplasmodial activities comparable to this compound C, with IC₅₀ values of 0.57 and 0.56 μM, respectively. researchgate.net

These studies collectively indicate that both the dimeric structure and the nature of the lipophilic side chains are critical determinants of the biological activity of this compound derivatives.

Challenges and Advances in this compound Synthesis

The chemical synthesis of this compound and its analogues, while crucial for biological studies, is not without its difficulties. A primary challenge lies in the construction of the methylene-bridged dimeric core. Although a method involving the reaction of an alkylated phloroglucinol with formaldehyde has been developed, which is relatively simple, it often results in low yields of the desired dimeric product. researchgate.net This presents a significant hurdle for producing substantial quantities of these compounds for extensive biological evaluation.

Another challenge encountered during the development of new analogues is the stability of the synthesized compounds. acs.org For example, an attempt to synthesize a p-fluorophenyl derivative of this compound initially appeared successful based on its NMR spectrum and showed promising bioactivity. However, the compound proved to be unstable upon storage, even under freezing conditions, and decomposed before complete characterization and accurate bioactivity determination could be achieved. acs.org This highlights the inherent instability that can arise when modifying the core structure, complicating the development of new, stable analogues.

Despite these challenges, significant advances have been made. The development of the first total syntheses of both this compound B and C represents a major breakthrough in the field. nih.govacs.org These synthetic routes provide confirmed structures and enable access to these biologically potent molecules without relying on isolation from natural sources, which can be inefficient. nih.govmdpi.com The established three-step synthesis of this compound C from 2′,4′,6′-trihydroxyacetophenone is a notable advance, providing a concise and accessible pathway to the natural product and its derivatives. nih.govresearchgate.net This method involves the C-alkylation of phloroglucinol precursors followed by a dimerization step using formaldehyde. acs.org These synthetic achievements not only facilitate the production of mallotojaponins but also open the door for the creation of a wider array of analogues to further probe their therapeutic potential. nih.gov

Biological Activities and Preclinical Investigations

Antiparasitic Research

Mallotojaponin has demonstrated notable activity against several parasites in preclinical studies.

Antiplasmodial Activity against Plasmodium falciparum

The compound has shown promise as an agent against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Research has demonstrated the antiplasmodial activity of this compound C against various strains of P. falciparum. In one study, this compound C, isolated from Mallotus oppositifolius, was evaluated against the chloroquine/mefloquine-resistant Dd2 strain and the drug-sensitive HB3 strain. nih.govresearchgate.net The results indicated that this compound C inhibited the growth of the parasite in both its intraerythrocytic cytostatic and cytocidal stages. researchgate.net

Synthetic this compound C and its derivatives have also been tested. Two simple prenylated phloroglucinols, synthesized as derivatives, exhibited antiplasmodial activities comparable to that of the natural this compound C against the Dd2 strain. nih.govnih.gov Further testing showed that the Dd2 strain is more sensitive to these compounds than the FcB1/Columbia strain. nih.gov The total synthesis of this compound B and C has been achieved, and their biological evaluation against P. falciparum has been conducted. nih.gov

| Compound | Parasite Strain | IC50 (µM) | Reference |

|---|---|---|---|

| This compound C | Dd2 (chloroquine-resistant) | Data not specified in snippet | nih.gov |

| This compound C | FcB1/Columbia | Data not specified in snippet | nih.gov |

| This compound B | P. falciparum | Data not specified in snippet | nih.gov |

| Synthetic Derivative 12 | Dd2 (chloroquine-resistant) | Comparable to this compound C | nih.govnih.gov |

| Synthetic Derivative 13 | Dd2 (chloroquine-resistant) | Comparable to this compound C | nih.govnih.gov |

This compound C has been shown to possess both cytostatic and cytocidal activity against the chloroquine/mefloquine-resistant Dd2 strain of P. falciparum. nih.gov This indicates that the compound can not only inhibit the growth of the parasite but also directly kill it. The cytocidal properties of synthetic this compound C have also been confirmed. researchgate.net This dual activity makes it a compound of interest for further antimalarial drug development.

Trypanocidal Activity against Trypanosoma brucei

In addition to its antiplasmodial effects, this compound has been investigated for its activity against Trypanosoma brucei, the parasite that causes African trypanosomiasis, or sleeping sickness. The total syntheses of this compound B and C have been accomplished, and subsequent biological evaluations have confirmed their activity against Trypanosoma brucei. nih.gov

Antiviral Research: HIV-Reverse Transcriptase Inhibition

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase (RT), a critical enzyme for viral replication.

Inhibition of HIV-RT Enzyme Activity

Studies have shown that this compound, isolated from Mallotus japonicus, strongly inhibits HIV-reverse transcriptase. mdpi.com In one study, at a concentration of 10 µg/ml, this compound inhibited the enzyme activity by approximately 70% when using (rA)n•(dT)12-18 as the template-primer. capes.gov.brnih.gov The inhibition was less potent when using initiated MS-2 phage RNA as the template. capes.gov.brnih.gov

The mode of inhibition was determined to be competitive with respect to the template-primer and non-competitive with respect to the triphosphate substrate, dTTP. capes.gov.brnih.gov The Ki value, a measure of the inhibitor's binding affinity, for this compound against HIV-reverse transcriptase was found to be 6.1 µM. capes.gov.brnih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Inhibition Percentage | ~70% | 10 µg/ml concentration, (rA)n•(dT)12-18 template-primer | capes.gov.brnih.gov |

| Mode of Inhibition (vs. template-primer) | Competitive | (rA)n•(dT)12-18 template-primer | capes.gov.brnih.gov |

| Mode of Inhibition (vs. dTTP) | Non-competitive | - | capes.gov.brnih.gov |

| Ki Value | 6.1 µM | - | capes.gov.brnih.gov |

Comparative Studies with Other Phloroglucinol (B13840) Derivatives

The biological activities of mallotojaponins have been evaluated in comparison to other related phloroglucinol derivatives to understand structure-activity relationships. In studies of antiplasmodial activity, this compound C was compared with its methylated derivative, mallotophenone (B1222096), and this compound B. This compound C exhibited the most potent activity against the chloroquine/mefloquine-resistant Dd2 strain of Plasmodium falciparum, suggesting that the alkenyl side chain and the phenolic hydroxy substituents at specific positions are crucial for its antiplasmodial effects. nih.gov The bis-prenylated nature of this compound C contributed to its superior potency compared to the monoprenylated this compound B. nih.govacs.org

Further comparative studies on monomeric phloroglucinols showed that bioactivity increases with the length of the alkenyl side chain, from prenyl to geranyl to farnesyl. nih.gov Methylation at the 4-position also enhances potency, though the effect is less pronounced than in dimeric phloroglucinols. nih.gov

In the context of anti-inflammatory research, this compound C (MO5) and this compound B (MO1) were evaluated alongside other phloroglucinols like this compound D (MO2), acronyculatin U (MO3), and acronyculatin T (MO4). researchgate.net In silico studies revealed that these compounds had good binding affinities to key enzymes involved in inflammation. researchgate.net this compound C, in particular, showed the highest binding affinity for 5-lipoxygenase, a critical anti-inflammatory target. researchgate.net

Antibacterial Research

This compound B, a phloroglucinol isolated from Mallotus oppositifolius, has demonstrated notable antibacterial properties in preclinical investigations. researchgate.netnih.gov Research has particularly focused on its efficacy against resistant bacterial strains, its ability to interfere with bacterial community structures known as biofilms, and its capacity to enhance the effects of conventional antibiotics. nih.govresearchgate.net

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound B has shown significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a bacterium notorious for its resistance to multiple antibiotics. nih.govplos.org In laboratory studies, this compound B exhibited a Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL against the MRSA ATCC 33591 strain. nih.govnih.gov The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the bacteria, was determined to be 25 μg/mL for this strain. plos.org This indicates a bactericidal, rather than merely bacteriostatic, effect. researchgate.net The selection of this compound B for further studies was based on its potent activity against MRSA compared to other phloroglucinols. nih.govplos.org

Table 1: Antibacterial Activity of this compound B against MRSA ATCC 33591

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound B | 12.5 nih.govnih.gov | 25 plos.org |

Modulation of Biofilm Formation and Eradication

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics. This compound B has been investigated for its ability to both prevent the formation of and destroy established MRSA biofilms. nih.govplos.org

Research shows that this compound B inhibits biofilm formation in a dose-dependent manner. plos.org The minimum concentration required to inhibit 50% of biofilm formation (MBIC₅₀) was found to be 25 μg/mL. plos.org Furthermore, this compound B is also capable of eradicating pre-formed biofilms. The concentration needed to eradicate 50% of an established biofilm (MBEC₅₀) was 50 μg/mL. plos.org These findings suggest that this compound B can interfere with the lifecycle of MRSA biofilms, a key factor in persistent infections. nih.govresearchgate.net

Table 2: Anti-Biofilm Activity of this compound B against MRSA

| Activity | Effective Concentration (μg/mL) |

|---|---|

| 50% Biofilm Inhibition (MBIC₅₀) | 25 plos.org |

| 50% Biofilm Eradication (MBEC₅₀) | 50 plos.org |

Synergistic Effects with Conventional Antimicrobials

A significant area of research is the combination of natural compounds with existing antibiotics to overcome resistance. This compound B has been shown to act synergistically with the antibiotic chloramphenicol (B1208) against MRSA, which has high resistance to this drug (MIC = 250 μg/mL). nih.govnih.gov

When combined, the antibacterial effect of both substances is mutually potentiated. nih.gov This synergy is quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction. jmb.or.kr The combination of this compound B and chloramphenicol produced a mean FICI of 0.393. nih.govnih.gov This synergistic action allowed for a dramatic reduction in the MIC of both compounds. The MIC of this compound B was reduced 16-fold (from 12.5 μg/mL to 0.781 μg/mL), and the MIC of chloramphenicol was reduced 128-fold (from 250 μg/mL to 1.95 μg/mL). nih.govnih.gov This combination was found to be bactericidal, inducing nucleotide leakage and altering the bacterial cell membrane. researchgate.netnih.govresearchgate.net These findings highlight the potential of this compound B to restore the efficacy of conventional antibiotics against resistant pathogens. nih.gov

Table 3: Synergistic Activity of this compound B and Chloramphenicol against MRSA

| Agent(s) | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | Fold Reduction in MIC | FICI |

|---|---|---|---|---|

| This compound B | 12.5 nih.gov | 0.781 nih.gov | 16 nih.gov | 0.393 nih.govnih.gov |

| Chloramphenicol | 250 nih.gov | 1.95 nih.gov | 128 nih.gov | 0.393 nih.govnih.gov |

Antitumor-Promoting and Cytotoxic Research

Certain phloroglucinol derivatives isolated from the pericarps of Mallotus japonicus have been identified as having cytotoxic properties against various cell lines in culture and have shown moderate effectiveness in inhibiting tumor growth in animal models. nih.gov

Inhibition of Tumor Promoter Action In Vitro and In Vivo (Preclinical Models)

This compound, a major constituent from the pericarps of Mallotus japonicus, has demonstrated the ability to inhibit the action of tumor promoters both in cell cultures and in preclinical animal models. nih.gov In vitro, it was found to inhibit tumor promoter-enhanced phospholipid metabolism in cultured cells. nih.gov

In an in vivo preclinical model, this compound was shown to suppress the promoting effect of 12-O-tetradecanoylphorbol-13-acetate (TPA) on skin tumor formation in mice that had been initiated with the carcinogen 7,12-dimethylbenz[a]anthracene. nih.gov

Cytotoxic Effects on Cancer Cell Lines

This compound has been the subject of investigation for its potential as an anticancer agent. Research involving bioassay-guided fractionation of extracts from Mallotus oppositifolius has identified specific cytotoxic activities of this compound isomers against human cancer cell lines. nih.gov

In a notable study, this compound B and this compound C demonstrated potent antiproliferative effects against the A2780 human ovarian cancer cell line. nih.govmcours.net The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting a specific biological or biochemical function, was determined for these compounds. This compound B was found to have an IC₅₀ value of 1.10 ± 0.05 μM, while this compound C exhibited an IC₅₀ of 1.3 ± 0.1 μM against this cell line. nih.govmcours.net These findings highlight the strong antiproliferative capabilities of these specific phloroglucinol dimers. nih.gov In contrast, studies on non-cancerous cell lines, such as Vero and RAW 264.7 macrophage cells, have indicated that this compound B is non-cytotoxic to these cells. researchgate.net

Table 1: Cytotoxic Activity of this compound Compounds Against A2780 Human Ovarian Cancer Cells

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound B | A2780 | 1.10 ± 0.05 | nih.gov |

Anti-Inflammatory Research

The anti-inflammatory potential of this compound has been explored through various in vitro models, focusing on key inflammatory mediators and enzymes.

This compound has demonstrated the ability to suppress the production of nitric oxide (NO), a significant pro-inflammatory mediator, in macrophage cell cultures. Studies on phloroglucinol derivatives isolated from Mallotus oppositifolius showed that compounds, including this compound B, inhibited NO production in primary mouse macrophages that were activated by Saccharomyces cereviseae. researchgate.netresearchgate.net This inhibitory effect was observed to be concentration-dependent. researchgate.net While specific IC₅₀ values for the isolated this compound are not detailed in the reviewed literature, extracts from plants of the Mallotus genus are noted for their NO-inhibiting effects. amazonaws.comcmb.ac.lk

Research has also identified this compound as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial to the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.netresearchgate.net Phloroglucinol derivatives, specifically this compound B and C isolated from Mallotus oppositifolius, were shown to inhibit the activity of 5-LOX in activated mouse macrophages in a concentration-dependent manner. researchgate.net Furthermore, in silico (computer-based) studies predicted a strong binding affinity between this compound C and the 5-lipoxygenase enzyme, supporting the in vitro findings. researchgate.net

Antioxidant Research

The antioxidant capacity of compounds is their ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. While specific quantitative antioxidant assays (such as DPPH or ABTS radical scavenging assays) for isolated this compound are not extensively detailed in the primary literature reviewed, the extracts of plants from which it is derived, such as Mallotus oppositifolium and Mallotus japonicus, are recognized for their antioxidant and radical-scavenging properties. researchgate.netresearchgate.netresearchgate.net The antiradical potency of M. oppositifolium extracts has been quantified, though these values represent the activity of a complex mixture of compounds and not this compound alone. researchgate.net The antioxidant activity of these plant extracts is often attributed to their high content of phenolic compounds, a class to which this compound belongs. researchgate.net

Mechanisms of Biological Action Molecular and Cellular Level

Molecular Interactions with HIV-Reverse Transcriptase

Mallotojaponin has been identified as a potent inhibitor of human immunodeficiency virus (HIV)-reverse transcriptase (RT), an essential enzyme for viral replication. capes.gov.brnih.govmdpi.com Research indicates that at a concentration of 10 micrograms/ml, this compound can inhibit the enzyme's activity by approximately 70%. capes.gov.brnih.govresearchgate.net The mode of this inhibition has been analyzed, revealing a dual mechanism of action. capes.gov.brnih.gov

Competitive Inhibition with Template/Primer

Kinetic analyses have shown that this compound acts as a competitive inhibitor with respect to the template-primer, (rA)n.(dT)12-18. capes.gov.brnih.gov This means that this compound directly competes with the template-primer for binding to the active site of the HIV-reverse transcriptase. This competitive binding prevents the enzyme from effectively utilizing its natural substrate, thereby halting the process of reverse transcription. The determined Ki value, a measure of the inhibitor's binding affinity, for this compound against HIV-reverse transcriptase is 6.1 microM. capes.gov.brnih.govresearchgate.net

Non-Competitive Inhibition with Triphosphate Substrate

In contrast to its interaction with the template/primer, this compound exhibits non-competitive inhibition with respect to the triphosphate substrate, dTTP. capes.gov.brnih.govresearchgate.net This indicates that this compound binds to a site on the enzyme that is distinct from the binding site of the triphosphate substrate. wikipedia.orgnih.govnih.gov This allosteric binding induces a conformational change in the enzyme, which in turn inhibits its catalytic activity without directly blocking the substrate from binding. nih.gov

Cellular Mechanisms of Antibacterial Activity

This compound, a member of the phenolic compound family, also exhibits significant antibacterial properties, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its mode of action at the cellular level involves a multi-faceted attack on the bacterial cell. nih.govnih.govmdpi.com

Alteration of Microbial Cell Membrane Integrity and Permeability

One of the primary mechanisms of this compound's antibacterial action is the disruption of the microbial cell membrane. nih.govnih.govmdpi.com As a phenolic compound, it can alter the structure and integrity of the bacterial membrane. nih.govnih.gov This disruption leads to increased membrane permeability, resulting in the leakage of essential intracellular components, such as nucleotides. nih.govplos.orgresearchgate.net Studies have demonstrated that this effect contributes to the bactericidal activity against MRSA. mdpi.comresearchgate.net The alteration of the cell membrane prevents the expulsion of salts from the cell, further compromising cellular function. nih.gov

Influence on Intracellular Processes via Hydrogen Bonding

Table of Research Findings on this compound's Biological Activity

| Biological Target | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| HIV-Reverse Transcriptase | Competitive Inhibition | Competes with the template/primer (rA)n.(dT)12-18 for binding to the enzyme's active site. | capes.gov.br, nih.gov |

| HIV-Reverse Transcriptase | Non-Competitive Inhibition | Binds to an allosteric site, not competing with the triphosphate substrate (dTTP). | capes.gov.br, nih.gov, researchgate.net |

| Bacterial Cell Membrane | Alteration of Integrity and Permeability | Disrupts the membrane, causing leakage of nucleotides and preventing salt expulsion. | nih.gov, researchgate.net, nih.gov, mdpi.com |

| Bacterial Cellular Functions | Inactivation | Inactivates essential cellular functions through membrane disruption and other interactions. | nih.gov, nih.gov, mdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Insights into Antitumor-Promoting Effects

This compound has demonstrated potential as an antitumor-promoting agent by intervening in the metabolic pathways of phospholipids (B1166683) that are enhanced by tumor promoters. nih.gov Research has shown that extracts from the pericarps of Mallotus japonicus, which contain this compound as a major constituent, exhibit significant anti-tumor-promoter activity. nih.gov

A key mechanism identified is the inhibition of the incorporation of radiolabeled choline (B1196258) into the phospholipids of cultured cells. nih.govnih.gov In one study, this compound markedly inhibited the incorporation of ³H-choline into the phospholipids of C3H101/2 cells. nih.gov This effect was observed in the context of stimulation by 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent tumor promoter that enhances phospholipid metabolism. nih.govnih.gov By disrupting this TPA-enhanced metabolic process, this compound interferes with a critical step in tumor promotion. nih.gov

The table below details the inhibitory effects of this compound and its derivatives on TPA-enhanced choline incorporation.

| Compound | Concentration (µg/mL) | Inhibition of ³H-choline incorporation (%) |

| This compound | 10 | 48 |

| Derivative 1 | 10 | 62 |

| Derivative 2 | 10 | 56 |

| Data sourced from studies on phloroglucinol (B13840) derivatives from Mallotus japonicus. nih.gov |

Mechanisms of Anti-Inflammatory Action

This compound and its related phloroglucinol derivatives exhibit anti-inflammatory properties through various molecular mechanisms, including direct interaction with pro-inflammatory enzymes and reducing the production of inflammatory mediators. researchgate.netresearchgate.net

In silico studies have been conducted to understand the interaction between this compound derivatives and key enzymes involved in the inflammatory cascade. researchgate.net These computational analyses evaluate the binding affinities, which indicate how strongly a compound may bind to a biological target to exert its effect. scielo.br this compound C, a derivative, has shown a notable binding affinity for 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.netresearchgate.net

The table below presents the binding affinity scores of this compound C and a related compound against 5-lipoxygenase. researchgate.net

| Compound | Target Enzyme | Binding Affinity (Kcal/mol) |

| This compound C (MO5) | 5-Lipoxygenase | -44.55 |

| Acronyculatin T (MO4) | 5-Lipoxygenase | -41.44 |

| Data from in silico analysis of phloroglucinol derivatives from Mallotus oppositifolius. researchgate.net |

Beyond theoretical binding, this compound derivatives have been shown to have a tangible impact on the activity of inflammatory enzymes and the production of inflammatory mediators in cellular models. researchgate.net Studies using primary macrophage cultures activated by Saccharomyces cereviseae (SC) have demonstrated that phloroglucinol derivatives from Mallotus species can inhibit the activity of 5-lipoxygenase in a concentration-dependent manner. researchgate.net

Furthermore, these compounds were found to decrease the production of key inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net The inhibition of these mediators is a crucial aspect of controlling the inflammatory response. clinical-laboratory-diagnostics.com For instance, this compound B (MO1) and Acronyculatin U (MO3) were highlighted for exhibiting the highest in vitro anti-inflammatory activities in the study. researchgate.net

The table below summarizes the inhibitory effects of this compound B on the production of inflammatory mediators.

| Compound | Concentration (µg/mL) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of 5-Lipoxygenase Activity (%) |

| This compound B (MO1) | 50 | >80% | ~70% |

| Data derived from in vitro studies on primary mouse macrophages. researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Dimeric Structure on Biological Activity

The dimeric nature of mallotojaponins, which consist of two phloroglucinol (B13840) units linked by a methylene (B1212753) bridge, is a significant determinant of their biological profile. Research indicates that this dimeric arrangement often leads to enhanced potency compared to their monomeric counterparts. mushroomlab.cnresearchgate.net For instance, studies comparing dimeric phloroglucinols to related monomers have frequently observed that the dimeric structure is advantageous for bioactivity. mushroomlab.cnresearchgate.net

A study on dimeric phloroglucinols isolated from Mallotus oppositifolius, including mallotojaponin B and this compound C, demonstrated their potent antiproliferative and antimalarial activities. nih.gov When compared to mallotophenone (B1222096), a related but structurally different compound, mallotojaponins B and C showed significantly stronger activity against the malaria parasite Plasmodium falciparum. nih.gov While this compound B and C exhibited IC₅₀ values of 0.75 ± 0.30 μM and 0.14 ± 0.04 μM respectively, mallotophenone was inactive in the same assay. nih.gov This highlights the structural importance of the specific dimeric phloroglucinol skeleton of mallotojaponins for antimalarial efficacy. Interestingly, in antiproliferative assays against the A2780 human ovarian cancer cell line, both mallotojaponins and mallotophenone displayed activity, though the mallotojaponins were more potent. nih.gov This suggests that while the dimeric structure is broadly important, its specific contribution to potency can vary depending on the biological target.

| Compound | Antimalarial Activity vs. P. falciparum Dd2 (IC₅₀, μM) | Antiproliferative Activity vs. A2780 Cancer Cell Line (IC₅₀, μM) |

|---|---|---|

| This compound B | 0.75 ± 0.30 | 1.10 ± 0.05 |

| This compound C | 0.14 ± 0.04 | 1.3 ± 0.1 |

| Mallotophenone | Inactive | 6.3 ± 0.4 |

Significance of Prenyl Units for Potency

The presence and nature of prenyl (3,3-dimethylallyl) units attached to the phloroglucinol core are critical for the potency of mallotojaponins. nih.gov SAR studies have consistently shown that these lipophilic chains significantly enhance biological activity. For dimeric phloroglucinols, the bis-prenylated structure of this compound C was found to have the best potency in antimalarial assays against the Dd2 strain of P. falciparum. acs.orgnih.gov

The number and length of these alkenyl side chains influence bioactivity. For example, a monoprenylated dimeric compound was less potent than the bis-prenylated this compound C. acs.orgnih.gov Similarly, modifying the length of the side chain from a prenyl to a geranyl group also resulted in reduced potency in the dimeric series. acs.orgnih.gov This suggests that for dimeric compounds, a specific number and size of the lipophilic side chains are optimal for interaction with the biological target. acs.org

| Compound Type | Compound | Side Chain(s) | IC₅₀ (μM) |

|---|---|---|---|

| Dimeric Phloroglucinols | This compound C (bis-prenylated) | Two Prenyl | 0.14 ± 0.04 |

| Monoprenylated Analogue | One Prenyl | Less Potent than this compound C | |

| Bis-geranylated Analogue | Two Geranyl | 1.7 ± 0.8 | |

| Monomeric Phloroglucinols (4-methylated series) | Prenylated Monomer | Prenyl | 0.57 |

| Geranylated Monomer | Geranyl | 0.56 | |

| Farnesylated Monomer | Farnesyl | 0.17 |

Influence of Substituent Patterns on Biological Effects

Beyond the dimeric core and prenyl units, the specific pattern of other substituents, such as hydroxyl and methoxy (B1213986) groups, on the aromatic rings plays a crucial role in modulating the biological effects of mallotojaponins. The substitution pattern directly impacts the molecule's electronic properties and its ability to form hydrogen bonds, which are often key to ligand-receptor interactions.

Research has underscored the importance of the phenolic hydroxyl groups at the C-2 and C-6 positions for antiplasmodial activity. nih.gov Alterations to these groups can lead to a significant drop in potency. Furthermore, methylation of the hydroxyl groups, particularly at the 4-position of the phloroglucinol ring, has been identified as a critical factor for activity. acs.orgnih.gov For instance, a bis-geranylated dimeric compound with methylation at both the 4- and 4'-hydroxy groups showed an IC₅₀ value of 1.7 ± 0.8 μM against P. falciparum. acs.org In contrast, the corresponding unmethylated analogue was substantially less potent, with an IC₅₀ value greater than 20 μM. acs.org

This trend holds for monomeric phloroglucinols as well, where compounds in the 4-methylated series are consistently more potent than their unmethylated counterparts. acs.org However, the difference in potency between methylated and unmethylated series is less pronounced in the monomers compared to the dimers. acs.org Studies on synthetic dimers with varying methoxylation patterns also confirmed that these substitutions are key, with only the analogue most structurally similar to the natural products displaying significant activity. acs.org

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods are powerful tools for predicting and rationalizing the structure-activity relationships of natural products like this compound. nih.gov Techniques such as molecular docking allow for the in-silico investigation of how a ligand (e.g., a this compound analogue) might bind to the active site of a protein target. researchgate.netscirp.org This approach predicts the preferred binding orientation and calculates a scoring function, often expressed as binding energy, to estimate the strength of the interaction. mdpi.com A lower binding energy score typically corresponds to a stronger and more stable protein-ligand complex, suggesting higher potential biological activity. mdpi.com

In the context of this compound SAR, molecular docking could be employed to screen a virtual library of synthetic or hypothetical analogues against known biological targets, such as P. falciparum farnesyl transferase or HIV reverse transcriptase. nih.govnih.gov By analyzing the predicted binding modes, researchers can identify key interactions—like hydrogen bonds or hydrophobic contacts—between the compound and specific amino acid residues in the target's active site. tjdr.org This information can explain why certain structural features, such as the dimeric scaffold or prenyl units, are essential for activity.

Furthermore, computational analysis can guide the synthesis of new derivatives. nih.gov For example, if docking studies suggest that an additional hydrophobic group at a specific position could improve binding, chemists can prioritize the synthesis of that particular analogue. This integration of computational and experimental work accelerates the drug discovery process by focusing laboratory efforts on the most promising compounds, saving time and resources. researchgate.net

Analytical Methodologies for Mallotojaponin Research

Chromatographic Methods for Quantitative Analysis in Research Matrices

Chromatographic techniques are fundamental for separating and quantifying Mallotojaponin from the complex mixtures in which it is often found, such as in the pericarps of Mallotus japonicus. scielo.brvjs.ac.vntandfonline.comglobalresearchonline.net The choice of method depends on the required sensitivity, selectivity, and the nature of the research matrix. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of phloroglucinol (B13840) derivatives like this compound. researchgate.net When coupled with a Diode-Array Detector (DAD), HPLC allows for the simultaneous determination of multiple compounds in a sample. researchgate.net The method's reliability is established through rigorous validation to ensure it is fit for its intended purpose. ms-editions.cl Quantitative analysis is typically based on the comparison of the peak area or height of the analyte with that of standards. ksu.edu.sa For natural products, developing a stable and reproducible HPLC method is critical for quality control and research. researchgate.netchula.ac.th

A typical HPLC method for the analysis of compounds structurally similar to this compound involves a reverse-phase C18 column with gradient elution. researchgate.netresearchgate.net

Table 1: Example HPLC-DAD Parameters for Analysis of Related Phenolic Compounds

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and 1% v/v Acetic Acid in water chula.ac.th |

| Flow Rate | 0.8 - 1.0 mL/min ms-editions.clchula.ac.th |

| Detection | DAD, monitoring at various wavelengths (e.g., 254 nm, 270 nm) researchgate.netchula.ac.th |

| Column Temperature | ~27-40°C ms-editions.clchula.ac.th |

| Injection Volume | 20 µL researchgate.netms-editions.cl |

This setup allows for the effective separation of various components, enabling accurate quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for analyzing compounds in complex biological and food matrices. researchgate.netrsc.orgrsc.org This technique is particularly advantageous when dealing with the matrix effects—ion suppression or enhancement—that can interfere with quantification. researchgate.netnih.gov For compounds like this compound present in intricate plant extracts, LC-MS can provide both quantitative data and the chemical formula of the analyte. ru.nl The development of reliable LC-MS interfaces has made it a key technique for quantitative measurements of organic molecules. rsc.org

For even greater selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the method of choice for quantitative bioanalysis. resolian.comnih.gov This technique is highly effective for the determination of drugs and metabolites in biological fluids and is considered a universal method for therapeutic drug monitoring. nih.govrsc.org LC-MS/MS minimizes interferences by using specific ion transitions for the analyte, a process known as Multiple Reaction Monitoring (MRM). pharmanueva.com This allows for precise quantification even at very low levels, making it suitable for detailed pharmacokinetic studies or for detecting trace amounts of compounds in complex matrices. nih.govpharmanueva.com The high selectivity of LC-MS/MS reduces the risk of co-eluting matrix components affecting the accuracy of the results. msacl.orgfood.gov.uk

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (in research context, not basic identification)

The discovery and characterization of novel this compound derivatives rely on a combination of advanced spectroscopic techniques. numberanalytics.com These methods provide detailed information about the three-dimensional arrangement of atoms, which is essential for understanding structure-activity relationships. numberanalytics.commcours.netresearchgate.net

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H and ¹³C) and 2D-NMR (such as COSY, HMQC, and HMBC) experiments are indispensable for determining the complete chemical structure. mcours.netresearchgate.netresearchgate.net For instance, in the elucidation of this compound B, ¹³C NMR data showed 25 carbon signals that were compared with known related compounds, while HMBC correlations helped to place substituents like the 3,3-dimethylallyl group. mcours.net

High-Resolution Mass Spectrometry (HRESIMS) : This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. acs.org For example, the HRESIMS data for this compound C showed an [M+H]⁺ ion at m/z 513.2469, corresponding to a calculated formula of C₂₉H₃₇O₈⁺. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.netresearchgate.net

Electronic Circular Dichroism (ECD) : In cases where the absolute configuration of a new derivative needs to be determined, experimental ECD data is often compared with quantum chemical calculations. acs.org

Bioassay-guided fractionation of plant extracts, such as from Mallotus oppositifolius, has led to the isolation of new dimeric phloroglucinols like Mallotojaponins B and C, whose structures were determined using this combination of spectroscopic methods. mcours.netresearchgate.net

Table 2: Spectroscopic Data for Structural Elucidation of this compound C

| Technique | Data | Interpretation | Reference |

| ¹H NMR | δ 1.68 (6H, s), 1.77 (6H, s), 2.70 (6H, s), 3.31 (4H, d), 3.68 (2H, s), 3.98 (6H, s), 5.21 (2H, m), 9.06 (2H, s, -OH), 13.49 (2H, s, -OH) | Confirms the presence of two 3,3-dimethylallyl units, two acetyl groups, methoxy (B1213986) groups, and hydroxyl protons in a symmetrical dimer. | acs.org |

| HRESIMS | [M+H]⁺ m/z 513.2469 | Corresponds to the calculated elemental formula of C₂₉H₃₇O₈⁺, confirming the molecular weight and composition. | acs.org |

| Mass Fragmentation | Base peak at m/z 263 | Suggests a symmetrical dimer structure, with the base peak corresponding to the monomeric unit. | mcours.net |

Method Validation Parameters for Research Applications (e.g., linearity, precision, accuracy, robustness)

To ensure that an analytical method provides reliable, consistent, and accurate data, it must be validated. researchgate.net Method validation is a mandatory process in regulated environments and a critical component of good research practice, demonstrating that a procedure is suitable for its intended purpose. ms-editions.clpharmanueva.comdemarcheiso17025.com The validation parameters are typically defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu

Table 3: Key Method Validation Parameters for Chromatographic Analysis

| Parameter | Description | Acceptance Criteria Example |

| Linearity | The ability of the method to produce test results that are directly proportional to the analyte concentration within a given range. resolian.comyoutube.com | Correlation coefficient (r²) > 0.99 chula.ac.thijpsonline.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. resolian.com It includes repeatability (intra-day) and intermediate precision (inter-day). demarcheiso17025.com | Relative Standard Deviation (RSD) < 2% for system repeatability; < 15-20% for LLOQ. journal-dtt.orgchromatographyonline.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. resolian.com It is often determined by spike-and-recovery experiments. chromatographyonline.com | Recovery typically between 80-120% of the known amount. chromatographyonline.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature). youtube.comchromatographyonline.com | The results should remain within the precision and accuracy limits of the method. |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. resolian.com | No interfering peaks at the retention time of the analyte. msacl.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com | Often determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.com | Often determined based on a signal-to-noise ratio of 10:1. |

These validation steps ensure that the analytical methods used in this compound research are reliable and produce data that is scientifically sound. journal-dtt.orgresearchgate.net

Ecological and Chemical Ecological Considerations

Role in Plant Defense Mechanisms Against Herbivores

Plants have evolved a sophisticated arsenal (B13267) of defense mechanisms to deter herbivores, which can be broadly categorized as physical, chemical, and biotic defenses. wikipedia.orgnih.gov Mallotus japonicus employs a combination of these strategies, and its chemical defense, in particular, is noteworthy for its complexity and effectiveness. wikipedia.orgcambridge.org

Mallotus japonicus exhibits well-defined chemical resistance traits, primarily localized within specialized structures on its leaves and fruits. wikipedia.orgnih.gov The leaves of the plant are dotted with pellucid dots, which are microscopic glands containing toxic secondary metabolites that function as a direct chemical defense against herbivores. wikipedia.orgnih.gov While the exact composition of the toxins within these dots is complex, phloroglucinols are a major class of compounds identified in M. japonicus. researchgate.net

The plant's defense is not static; it can vary based on environmental conditions. For instance, studies have shown that while light availability may not significantly alter the chemical defense provided by pellucid dots, it can influence other defense traits. nih.gov Furthermore, there can be a trade-off between different defense mechanisms. For example, an increase in nutrient availability might lead to a decrease in the density of pellucid dots as the plant allocates resources to other defense strategies like biotic defenses. cambridge.org

**Table 1: Defense Mechanisms of *Mallotus japonicus***

| Defense Type | Trait | Location | Function |

|---|---|---|---|

| Chemical | Pellucid Dots | Leaf Surfaces | Contain toxic secondary metabolites, including phloroglucinols, that deter herbivores. wikipedia.orgnih.gov |

| Mallotojaponin | Pericarp (Fruit Wall) | Acts as a likely antifeedant and cytotoxic agent against herbivores. wikiwand.comresearchgate.net | |

| Physical | Trichomes | Leaf Surfaces | Hairs that can physically impede small herbivores. wikipedia.org |

| Biotic | Extrafloral Nectaries (EFNs) | Leaf Edges | Secrete nectar to attract ants, which in turn defend the plant against herbivores. wikipedia.orgresearchgate.net |

| Food Bodies (Pearl Bodies) | Leaf and Stem Surfaces | Lipid-rich particles that provide food for ants, reinforcing the mutualistic relationship. wikipedia.orgresearchgate.net |

Interactions with the Natural Environment

The ecological role of this compound extends beyond direct herbivore defense. Once the compound is released into the environment, either through the decomposition of plant litter or other processes, it can interact with other organisms and the abiotic environment.

One significant area of interaction is with soil microorganisms. Phloroglucinols, the class of compounds to which this compound belongs, can be degraded by certain bacteria under anaerobic conditions. nih.gov This microbial degradation is a key process in the carbon cycle, breaking down complex plant-derived molecules. The gene clusters responsible for the anaerobic degradation of phloroglucinol (B13840) have been identified in various gut and environmental bacteria, highlighting the role of these microbes in processing such compounds in ecosystems like peat soils and the digestive systems of herbivores. nih.gov

Furthermore, secondary metabolites like this compound can exhibit allelopathic properties, where they influence the germination, growth, and survival of other plants. researchgate.netmdpi.com Allelochemicals can be released from plant tissues into the soil, affecting neighboring plants and influencing plant community structure. frontiersin.org While direct studies on the allelopathic effects of pure this compound are limited, the known phytotoxicity of other phenolic compounds suggests that it could play a role in mediating plant-plant competition in its natural habitat. researchgate.netmdpi.com The persistence and activity of such compounds in the soil can be influenced by factors like soil type and microbial activity.

Future Directions in Mallotojaponin Research

Exploration of Novel Synthetic Pathways and Analogues

While Mallotojaponin can be isolated from natural sources like Mallotus species, reliance on plant extraction is often inefficient and unsustainable. The development of robust synthetic pathways is crucial for producing larger quantities for research and potential future applications. A reported synthesis of this compound C was achieved in three steps starting from 2',4',6'-trihydroxyacetophenone (B23981). nih.gov This foundational work opens the door for further synthetic exploration.

Future research will likely focus on:

Creating novel synthetic analogues: By modifying the core structure of this compound, researchers can investigate structure-activity relationships (SAR). For instance, the synthesis of various derivatives of this compound C, including simple prenylated phloroglucinols, has already shown that modifications can yield compounds with comparable antiplasmodial activity. nih.gov Designing and synthesizing new analogues could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.comresearchgate.net

Table 1: Strategies for Synthetic Exploration of this compound

| Research Area | Objective | Potential Impact |

|---|---|---|

| Total Synthesis Optimization | Improve efficiency, scalability, and cost-effectiveness of this compound production. | Ensures a reliable supply for extensive preclinical testing. |

| Analogue Synthesis | Generate a library of structurally related compounds to explore structure-activity relationships (SAR). | Identification of derivatives with superior potency, selectivity, and drug-like properties. mdpi.com |

| Fragment-Based Synthesis | Construct novel compounds by combining key structural fragments. | Discovery of new chemical entities with potentially novel mechanisms of action. |

Deeper Mechanistic Investigations at the Molecular Level

Understanding how this compound exerts its biological effects at the molecular level is fundamental to its development as a therapeutic agent. Current research has provided initial insights; for example, this compound B, in combination with chloramphenicol (B1208), acts against Methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms that include nucleotide leakage and inhibition of biofilm formation. nih.govresearchgate.net

However, a more profound understanding is required. Future mechanistic studies should aim to:

Identify specific molecular targets: Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the precise proteins or cellular pathways that this compound interacts with.

Elucidate signaling pathways: Once a target is identified, further research is needed to map the downstream signaling cascades that are modulated by the compound, leading to the observed biological effect.

Investigate polypharmacology: Many natural products interact with multiple targets. A comprehensive investigation into the various potential targets of this compound could explain its range of biological activities and identify potential off-target effects early in the discovery process.

Table 2: Approaches for Mechanistic Investigation

| Investigative Approach | Description | Goal |

|---|---|---|

| Target Identification | Using methods like proteomics and chemical probes to find the direct binding partners of this compound within the cell. | To understand the primary mechanism of action. |

| Pathway Analysis | Studying the effect of this compound on cellular signaling pathways (e.g., through transcriptomics or phosphoproteomics). | To map the downstream consequences of target engagement. |

| Structural Biology | Using techniques like X-ray crystallography or cryo-EM to determine the 3D structure of this compound bound to its target protein. | To visualize the precise molecular interactions and guide rational drug design. |

Discovery of Additional Biological Activities in Preclinical Models

The known antiplasmodial and antibacterial activities of this compound derivatives serve as a strong foundation for exploring a wider range of therapeutic applications. nih.govnih.gov Many natural products belonging to the flavonoid and polyphenol classes exhibit a broad spectrum of biological effects. nih.gov Therefore, it is highly probable that this compound possesses other, as-yet-undiscovered activities.

Future preclinical research should systematically screen this compound and its analogues for a variety of biological effects, including:

Anticancer activity: Many phenolic compounds interfere with cancer cell proliferation, survival, and metastasis. Screening against a panel of cancer cell lines could reveal potential applications in oncology.

Antiviral properties: The potential for this compound to inhibit viral replication or entry into host cells is a promising avenue for investigation.

Anti-inflammatory effects: Investigating the compound's ability to modulate key inflammatory pathways, such as those involving cytokines and prostaglandins, could lead to treatments for inflammatory disorders.

Table 3: Potential New Therapeutic Areas for this compound

| Potential Activity | Rationale for Investigation | Preclinical Models |

|---|---|---|

| Anticancer | Phenolic compounds are known to possess cytotoxic and anti-proliferative properties. mdpi.com | Cancer cell line panels, tumor xenograft models in animals. |

| Antiviral | Natural products are a rich source of antiviral agents. | In vitro viral replication assays, cell-based infection models. |

| Anti-inflammatory | Flavonoids and related structures often exhibit modulation of inflammatory signaling. | Macrophage activation assays, animal models of inflammation. |

| Neuroprotective | Antioxidant and anti-inflammatory properties may be beneficial in neurodegenerative disease models. | Neuronal cell culture models of stress, animal models of neurodegeneration. |

Advanced Computational Studies for Drug Discovery Lead Optimization (purely preclinical)

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a way to accelerate the process and reduce costs. beilstein-journals.orgnih.gov Applying these in silico techniques to this compound can guide the rational design of more effective and safer analogues in a preclinical setting. researchgate.net

Advanced computational studies can be employed for:

Virtual High-Throughput Screening (vHTS): Using the known structure of this compound as a starting point to screen large virtual libraries of compounds to identify new molecules with potentially similar or better activity. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the chemical structure of this compound analogues with their biological activity. These models can then predict the activity of newly designed compounds before they are synthesized. researchgate.net

Molecular Docking and Dynamics Simulations: If a protein target for this compound is identified, docking simulations can predict the most favorable binding pose and affinity. beilstein-journals.org Molecular dynamics can then simulate the behavior of the compound-target complex over time, providing insights into the stability of the interaction.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to prioritize compounds with more favorable drug-like characteristics for synthesis and testing. researchgate.net

Table 4: Computational Approaches for this compound Optimization

| CADD Technique | Application for this compound | Preclinical Goal |

|---|---|---|

| Molecular Docking | Predict the binding mode of this compound analogues to a specific biological target. nih.gov | Prioritize analogues with higher predicted binding affinity. |

| QSAR Modeling | Develop predictive models based on existing analogue activity data. | Guide the design of new analogues with enhanced potency. |

| Pharmacophore Modeling | Identify the key chemical features of this compound required for its biological activity. | Design novel molecules that retain these essential features. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Select lead candidates with a lower probability of failure in later development stages. |

Biotechnological Approaches for Production and Engineering of Biosynthesis

To overcome the limitations of chemical synthesis and extraction from natural sources, biotechnology offers promising alternatives for the sustainable production of valuable plant secondary metabolites like this compound. researchgate.netpreprints.org These approaches involve using biological systems as "factories" to produce the compound.

Future research in this area could include:

Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of Mallotus species could provide a controlled, continuous, and sustainable source of this compound, independent of environmental factors. nih.govmdpi.com

Metabolic Engineering: Once the biosynthetic pathway of this compound is fully elucidated, key enzymes involved in its production can be identified. Overexpressing the genes for these enzymes in the native plant or in a heterologous host could significantly increase yields. preprints.org

Synthetic Biology: A more advanced approach involves transferring the entire biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.gov These engineered microbes could then produce this compound through fermentation, a highly scalable and cost-effective process.

Table 5: Biotechnological Production Strategies for this compound

| Strategy | Description | Potential Advantage |

|---|---|---|

| Plant Cell Culture | Growing plant cells in bioreactors under controlled conditions. nih.gov | Consistent production, free from geographical and seasonal variations. |

| Metabolic Engineering | Modifying the genetic makeup of a plant or microorganism to enhance the production of a target compound. preprints.org | Significantly increased yields compared to wild-type organisms. |

| Synthetic Biology | Assembling the this compound biosynthetic pathway in a microbial host. mdpi.com | Rapid, scalable, and cost-effective production via fermentation. |

| Elicitation | Treating plant cell cultures with signaling molecules (elicitors) to stimulate secondary metabolite production. preprints.org | Enhanced productivity in existing plant cell culture systems. |

Q & A

Q. What spectroscopic and crystallographic methods are essential for characterizing Mallotojaponin derivatives?

To confirm the structural identity of this compound derivatives (e.g., this compound B and C), researchers must employ:

- 1D/2D NMR (e.g., , , HMBC, NOESY) to assign proton and carbon signals, detect long-range correlations, and determine substituent positions .

- X-ray crystallography to resolve absolute configurations, as demonstrated for this compound B (CCDC deposition: 874719) .

- HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to verify molecular formulas (e.g., CHO for this compound B) .

Methodological Note: Cross-validate spectral data with synthetic analogs (e.g., methylation derivatives) to rule out artifacts .

Q. What standardized protocols are used to evaluate this compound's antimicrobial activity?

Key assays include:

- Resazurin-based viability testing : Measure fluorescence intensity after incubating bacterial cultures (e.g., MRSA) with this compound derivatives to calculate inhibition percentages .

- Time-kill kinetics : Assess bactericidal effects by monitoring optical density (OD) over 24 hours under varying compound concentrations .

- Salt tolerance assays : Determine membrane disruption by exposing bacteria (e.g., S. aureus) to NaCl gradients post-treatment with this compound B .

Critical step: Include negative controls (e.g., untreated cultures) and validate results across multiple bacterial strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's antiplasmodial potency?

SAR strategies involve:

- Systematic substitution : Compare prenylated (this compound C), geranylated (Compound 15), and non-prenylated analogs (Mallotophenone) to identify critical functional groups .

- Bioactivity profiling : Evaluate IC values against Plasmodium falciparum and Trypanosoma brucei (Table 1).

Q. What experimental approaches validate synergistic interactions between this compound B and conventional antibiotics like chloramphenicol?

Synergy validation requires:

- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) for this compound B + chloramphenicol against MRSA. FICI ≤ 0.5 indicates synergy .

- Membrane integrity tests : Quantify nucleotide leakage (OD) to confirm compound-induced membrane damage, a key mechanism for reversing chloramphenicol resistance .